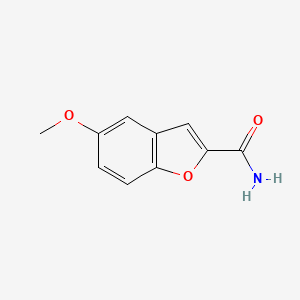

5-Methoxy-1-benzofuran-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJXLYGQJFMRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377633 | |

| Record name | 5-methoxy-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35351-22-5 | |

| Record name | 5-methoxy-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5 Methoxy 1 Benzofuran 2 Carboxamide and Its Derivatives

Precursor Synthesis for 5-Methoxybenzofuran (B76594) Core Structures

The foundation for synthesizing the target carboxamide is the creation of appropriately substituted benzofuran-2-carboxylic acid or its ester derivatives. Classical and modern methods offer various pathways to these crucial intermediates.

Synthesis of 5-Methoxy-1-benzofuran-2-carboxylic Acid Derivatives

The construction of the benzofuran-2-carboxylic acid skeleton can be achieved through several established methodologies. researchgate.net A common approach involves the reaction of substituted salicylaldehydes with haloacetates, followed by the cyclization of the resulting formylphenoxyacetic acid intermediates. researchgate.net More contemporary methods include palladium-catalyzed carbonylative cyclization of o-alkynylphenols. researchgate.net

A direct and efficient route to a key precursor, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, starts from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. This starting material undergoes dimethylation using dimethyl sulfate (B86663) in the presence of potassium carbonate (K₂CO₃) in acetone, refluxing for 48 hours to yield the 5-methoxy product. researchgate.net

Another relevant synthesis involves the hydrolysis of a methyl ester to its corresponding carboxylic acid. For instance, methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate can be heated with sodium hydroxide (B78521) in ethanol (B145695) to produce 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid after acidification. libretexts.org A microwave-assisted Perkin rearrangement of 3-halocoumarins has also been reported as a rapid and high-yield method for producing benzofuran-2-carboxylic acids. nih.gov

Table 1: Examples of Precursor Synthesis for Methoxy-Substituted Benzofurans

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, Acetone, Reflux | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | researchgate.net |

Methylation and Halogenation of Benzofuran (B130515) Precursors

Functionalization of the benzofuran core through methylation and halogenation is critical for creating a diverse range of derivatives. The methylation of a hydroxyl group at the C5 position is a key step toward the 5-methoxy scaffold. This is effectively achieved by reacting a 5-hydroxybenzofuran derivative with dimethyl sulfate and a base like potassium carbonate. researchgate.net

Subsequent halogenation of the 5-methoxybenzofuran ring can be performed regioselectively. Bromination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with an equimolar amount of bromine (Br₂) leads to the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. researchgate.net Further bromination targeting the C2-methyl group can be accomplished using N-bromosuccinimide (NBS), yielding methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate. researchgate.net Research has also indicated that the presence of bromine introduced to a methyl or acetyl group on the benzofuran system can enhance biological activity. nih.gov Chlorination reactions using Cl₂ can lead to a mixture of products, with substitution occurring on the benzene (B151609) ring at positions C4 and C6, as well as on the C2-methyl group. researchgate.net

Table 2: Halogenation of a 5-Methoxybenzofuran Precursor

| Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ (1 equiv.) | Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | researchgate.net |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | N-Bromosuccinimide (NBS) | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | researchgate.net |

Amidation Reactions for 5-Methoxy-1-benzofuran-2-carboxamide Formation

The conversion of a carboxylic acid or its ester derivative into the final carboxamide is a pivotal step. Various protocols, from classical approaches to modern catalytic systems, can be employed.

General Amidation Protocols

The direct coupling of carboxylic acids and amines to form amides typically requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) salts, and often involves the removal of water. mdpi.com Modern synthetic chemistry has sought to overcome these limitations through various activation methods.

A notable advanced strategy is the thermo-mechanochemical approach, which involves the solvent-free grinding of a carboxylic acid and an amine at elevated temperatures. mdpi.com This method avoids the need for activating agents and additives, generating water as the only byproduct and offering a significant improvement in sustainability. mdpi.com

Another powerful technique is transamidation. In a method developed for N-(quinolin-8-yl)benzofuran-2-carboxamides, the 8-aminoquinoline (B160924) (8-AQ) auxiliary can be efficiently replaced by a variety of amine groups. nih.gov This is achieved in a two-step sequence where the amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate. nih.gov This stable intermediate is then subjected to aminolysis, reacting with a desired amine at mild temperatures (e.g., 60 °C) without any catalyst to yield the final amide product. nih.gov

Ammonia-Mediated Amidation of Alkyl Esters

The direct conversion of an alkyl ester of a benzofuran-2-carboxylic acid into the primary amide, 5-Methoxy-1-benzofuran-2-carboxamide, is a highly efficient and atom-economical process. A patented process has demonstrated that amidating a benzofuran-2-carboxylic acid alkyl ester with ammonia (B1221849) in an alcohol solvent, such as methanol, can produce the desired benzofuran-2-carboxamide (B1298429) in high purity and yield. google.com The ammonia can be used in various forms, including aqueous ammonia, ammonia gas, or a saturated solution of ammonia in an organic solvent. google.com This ammonolysis reaction is a well-established, albeit sometimes sluggish, method for forming primary amides from esters. nih.govmasterorganicchemistry.com

Alternative two-step procedures starting from the carboxylic acid are also common. The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride, by using reagents like oxalyl chloride or thionyl chloride. nih.govnih.gov This activated intermediate is then reacted with an ammonium salt, such as ammonium hydroxide, to form the primary carboxamide. nih.gov Another classical method involves reacting the carboxylic acid with ammonium carbonate to form an ammonium salt, which is then dehydrated by heating to yield the amide. libretexts.org

Modular Synthetic Routes to Substituted Benzofuran-2-carboxamides

Modular synthesis allows for the rapid generation of a library of related compounds from a common intermediate, which is invaluable for chemical biology and drug discovery. A highly effective modular route to a wide range of C3-substituted benzofuran-2-carboxamides has been developed. nih.govindexcopernicus.com

This strategy employs an 8-aminoquinoline (8-AQ) group as a bidentate directing group to facilitate a palladium-catalyzed C-H arylation at the C3 position of the benzofuran core. nih.govnih.gov The synthesis begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline. nih.gov The resulting amide then undergoes C-H functionalization with a variety of aryl iodides. nih.gov

The final and key modular step is a highly efficient one-pot, two-step transamidation procedure. nih.gov The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first activated with Boc₂O and DMAP. nih.gov Following activation, the 8-AQ directing group is cleaved and replaced by a new amine nucleophile, yielding a diverse set of C3-substituted benzofuran-2-carboxamide derivatives in good to excellent yields. nih.gov This combination of directed C-H functionalization and transamidation chemistry provides a powerful and flexible platform for creating structurally complex benzofuran-2-carboxamides from a simple precursor in just three synthetic operations. nih.gov

Table 3: Key Steps in a Modular Synthesis of Substituted Benzofuran-2-carboxamides

| Step | Description | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | 8-AQ Installation | Benzofuran-2-carboxylic acid, 8-aminoquinoline, HATU, DIPEA, CH₂Cl₂ | Install a directing group for C-H activation | nih.gov |

| 2 | C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl iodide, Pd(OAc)₂, AgOAc, NaOAc, CPME, 110 °C | Introduce diversity at the C3 position | nih.gov |

C-H Arylation and Transamidation Strategies for Benzofuran-2-carboxamide Derivatives

A highly modular and efficient synthetic route to access a wide array of elaborate benzofuran-2-carboxamide derivatives involves a combination of directed C-H arylation and subsequent transamidation chemistry. nih.govmdpi.com This strategy is notable for its ability to introduce diverse substituents at the C3 position of the benzofuran core, starting from readily available benzofuran-2-carboxylic acid. chemrxiv.org

The process commences with the installation of an 8-aminoquinoline (8-AQ) auxiliary onto the benzofuran-2-carboxylic acid. chemrxiv.org The 8-AQ group serves as a bidentate directing group, facilitating a palladium-catalyzed C-H arylation at the adjacent C3 position. nih.govchemrxiv.org This directed C-H functionalization allows for the coupling of various aryl and heteroaryl iodides with the benzofuran scaffold. nih.gov The reaction is typically catalyzed by palladium(II) acetate (B1210297) in the presence of a silver(I) acetate as an oxidant and sodium acetate as a base, with cyclopentyl methyl ether (CPME) often used as the solvent at elevated temperatures. nih.govchemrxiv.org The scope of this C-H arylation has been demonstrated to be broad, accommodating a range of substituted aryl iodides and benzofuran substrates. nih.gov

Following the successful C3-arylation, the 8-AQ directing group is cleaved and the amide is diversified in a one-pot, two-step transamidation procedure. nih.govmdpi.com The first step involves the activation of the N-(quinolin-8-yl) amide with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govchemrxiv.org This activation forms an intermediate N-acyl-Boc-carbamate. nih.govmdpi.com The subsequent aminolysis step is then carried out by adding a primary or secondary amine to the reaction mixture, which displaces the activated 8-AQ group to furnish the desired C3-substituted benzofuran-2-carboxamide derivative. nih.govchemrxiv.org This transamidation reaction proceeds efficiently for a wide range of amines without the need for an additional catalyst. chemrxiv.orgchemrxiv.org

This combined C-H arylation and transamidation strategy offers a powerful tool for generating structurally diverse libraries of benzofuran derivatives for applications such as small molecule screening campaigns. nih.govmdpi.com

Table 1: Scope of the Pd-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides with Various (Hetero)aryl Iodides

| Entry | Benzofuran Substrate | (Hetero)aryl Iodide | Product | Yield (%) |

| 1 | N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Methoxyiodobenzene | 2a | 95 |

| 2 | N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Methyliodobenzene | 2b | 88 |

| 3 | N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-(Trifluoromethyl)iodobenzene | 2d | 78 |

| 4 | N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Fluorophenyl iodide | 2f | 81 |

| 5 | N-(quinolin-8-yl)benzofuran-2-carboxamide | 3-Thienyl iodide | 2m | 86 |

| 6 | 5-Chloro-N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Methoxyiodobenzene | 2p | 60 |

| Reaction Conditions: Benzofuran substrate (0.15 mmol), (hetero)aryl iodide (3.0 equiv.), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 equiv.), and NaOAc (1 equiv.) in CPME (0.5 M) at 110 °C. Yields are for isolated products. Data sourced from Oschmann et al. (2019). chemrxiv.org |

Synthesis of N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

The synthesis of N-(substituted phenyl)benzofuran-2-carboxamide derivatives can be achieved through standard amide coupling reactions. researchgate.net A common and effective method involves the reaction of a benzofuran-2-carboxylic acid with a substituted aniline (B41778) in the presence of peptide coupling agents. researchgate.net

This approach typically utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide (B86325) coupling agent and Hydroxybenzotriazole (HOBt) as an additive to facilitate the reaction and suppress side reactions. researchgate.net The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at room temperature. researchgate.net

The mechanism involves the activation of the carboxylic acid group of the benzofuran-2-carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with HOBt to form an active ester. Subsequently, the substituted aniline, acting as a nucleophile, attacks the carbonyl carbon of the active ester, leading to the formation of the desired N-(substituted phenyl)benzofuran-2-carboxamide and releasing HOBt. The reaction is typically allowed to proceed overnight to ensure complete conversion. researchgate.net

This method is versatile and has been used to synthesize a variety of N-phenylbenzofuran-2-carboxamide derivatives with different substituents on the phenyl ring, including methoxy (B1213986) groups. researchgate.net

Table 2: Synthesis of N-(substituted phenyl)benzofuran-2-carboxamide Derivatives via EDC/HOBt Coupling

| Entry | Benzofuran-2-carboxylic acid | Substituted Aniline | Product |

| 1 | Benzofuran-2-carboxylic acid | 4-Methoxyaniline | N-(4-methoxyphenyl)benzofuran-2-carboxamide |

| 2 | Benzofuran-2-carboxylic acid | 3,4-Dimethoxyaniline | N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide |

| 3 | Benzofuran-2-carboxylic acid | 4-Hydroxyaniline | N-(4-hydroxyphenyl)benzofuran-2-carboxamide |

| 4 | Benzofuran-2-carboxylic acid | 3-Hydroxy-4-methoxyaniline | N-(3-hydroxy-4-methoxyphenyl)benzofuran-2-carboxamide |

| Reaction Conditions: EDC, HOBt, in THF at room temperature, overnight. Data based on the general synthetic scheme provided by Mathew et al. (2017). researchgate.net |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 1 Benzofuran 2 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 5-methoxy-1-benzofuran-2-carboxamide core and its analogues.

In ¹H NMR spectra of 5-methoxy-1-benzofuran-2-carboxamide derivatives, a characteristic singlet is observed for the methoxy (B1213986) (-OCH₃) protons, typically appearing around δ 3.8-4.0 ppm. mdpi.comnih.gov The protons on the aromatic ring exhibit predictable splitting patterns. For a 5-methoxy substituted benzofuran (B130515), the proton at position 4 (H-4) often appears as a doublet, while the proton at position 6 (H-6) shows as a doublet of doublets, and the H-7 proton as a doublet. mdpi.com For example, in N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide (B1298429), these signals were observed at δ 7.24 (d, H-4), δ 7.06 (dd, H-6), and δ 7.49 (d, H-7). mdpi.com The protons of the amide group (-CONH₂) typically present as a broad signal, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. In analogues like 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide, the methoxy carbon resonates around δ 56.17 ppm, while the carbonyl carbon of the amide appears significantly downfield, for instance at δ 164.42 ppm. nih.gov The carbons of the benzofuran ring system have characteristic shifts that confirm the core structure. Two-dimensional NMR techniques, such as HSQC and HMBC, are employed to definitively correlate proton and carbon signals, confirming the precise connectivity of the molecular structure. dea.gov

Table 1: Representative ¹H and ¹³C NMR Data for 5-Methoxy-1-benzofuran-2-carboxamide Analogues Data is sourced from published literature and may vary based on solvent and specific analogue structure.

| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide | ¹H | 4.03 (s, 3H) | -OCH₃ | mdpi.com |

| ¹H | 7.06 (dd, 1H) | H-6 | mdpi.com | |

| ¹H | 7.24 (d, 1H) | H-4 | mdpi.com | |

| ¹H | 7.49 (d, 1H) | H-7 | mdpi.com | |

| ¹H | 8.56 (m, 1H) | -NH | mdpi.com | |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | ¹H | 3.98 (s, 3H) | -OCH₃ | nih.gov |

| ¹H | 7.22 (s, 1H) | Ar-H | nih.gov | |

| ¹H | 7.53 (br. s, 2H) | -NH₂ | nih.gov | |

| ¹H | 7.70 (s, 1H) | Ar-H | nih.gov | |

| ¹³C | 56.17 | -OCH₃ | nih.gov | |

| ¹³C | 103.10, 111.14 | Aromatic C | nih.gov | |

| ¹³C | 164.42 | -CONH₂ | nih.gov | |

| ¹³C | 198.08 | -COCH₃ | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

For 5-methoxy-1-benzofuran-2-carboxamide analogues, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For instance, the ESI-MS spectrum of N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide showed a clear [M+1]⁺ peak at m/z 411, confirming its molecular weight. mdpi.com Similarly, HRMS analysis of 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide found the [M+Na]⁺ adduct at m/z 270.0737, which matched the calculated value. nih.gov

Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Studies on related benzofuran isomers, such as 5-(2-methylaminopropyl)benzofuran (5-MAPB), show characteristic fragmentation pathways. researchgate.net Common fragmentation includes the alpha-cleavage of side chains attached to the benzofuran ring. For benzofuran derivatives, a key fragment ion is often observed at m/z 131, corresponding to a benzofuranyl-methylium ion. researchgate.netresearchgate.net The specific fragmentation of a 5-methoxy-1-benzofuran-2-carboxamide derivative would be expected to involve the loss of the carboxamide group or cleavage of its substituents, providing valuable data for structural confirmation.

Table 2: Molecular Ion Data for Selected 5-Methoxy-1-benzofuran Analogues

| Compound Name | Ionization Method | Observed Ion | m/z (Mass-to-Charge Ratio) | Reference |

| N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide | ESI | [M+H]⁺ | 411 | mdpi.com |

| 5-Methoxyisobenzofuran-1(3H)-one | HREIMS | [M+H]⁺ | 165.0606 | nih.gov |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HRMS (ESI) | [M+Na]⁺ | 300.0842 | nih.gov |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | HRMS (ESI) | [M+Na]⁺ | 270.0737 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.

For the 5-methoxy-1-benzofuran-2-carboxamide family, the IR spectrum will be dominated by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the amide group, which typically appears in the range of 1640-1680 cm⁻¹. For N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide, this peak was observed at 1660 cm⁻¹. mdpi.com The N-H stretching vibrations of the amide group are also characteristic, appearing as one or two bands (for primary amides) in the region of 3100-3500 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. Furthermore, the C-O stretching of the aryl ether (methoxy group) and the furan (B31954) ring ether linkage give rise to strong bands typically between 1000-1300 cm⁻¹. mdpi.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for 5-Methoxy-1-benzofuran-2-carboxamide Analogues

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

| Amide (N-H) | Stretch | 3100 - 3500 | N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide | 3100 | mdpi.com |

| Amide (C=O) | Stretch | 1640 - 1680 | N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide | 1660 | mdpi.com |

| Lactone (C=O) | Stretch | 1735 - 1750 | 5-Methoxyisobenzofuran-1(3H)-one | 1736 | nih.gov |

| Aromatic (C=C) | Stretch | 1450 - 1600 | N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide | 1600, 1500, 1450 | mdpi.com |

| Aryl Ether (C-O) | Stretch | 1200 - 1275 | 5-Methoxyisobenzofuran-1(3H)-one | 1261 | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, MS, and IR spectroscopy establish the connectivity and functional groups of a molecule, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

For benzofuran derivatives, crystallographic studies confirm the inherent planarity of the fused ring system. nih.govscispace.com For instance, the crystal structure of 5-methoxyisobenzofuran-1(3H)-one revealed that the molecular skeleton is nearly planar. nih.gov This technique is invaluable for determining the conformation of flexible side chains, such as the substituents on the carboxamide nitrogen. It also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonding and π–π stacking. scispace.commdpi.com In the case of 5-methoxy-1-benzofuran-2-carboxamide analogues, X-ray analysis would confirm the cis or trans nature of the amide bond and the orientation of the carboxamide group relative to the benzofuran ring, which can be crucial for understanding its biological activity. scispace.com For example, studies on related methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have successfully used X-ray diffraction to confirm their molecular and crystal structures. scispace.com

Computational Chemistry and in Silico Approaches for 5 Methoxy 1 Benzofuran 2 Carboxamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For benzofuran (B130515) derivatives, DFT calculations provide fundamental information about their stability, electronic properties, and potential interaction sites.

Detailed DFT studies have been performed on analogs such as 1-benzofuran-2-carboxylic acid and 7-methoxy-benzofuran-2-carboxylic acid to elucidate their molecular characteristics. jetir.orgresearchgate.net These calculations typically begin with geometry optimization to find the most stable conformation of the molecule. For instance, a study on 1-benzofuran-2-carboxylic acid using the B3LYP/6-31G(d,p) basis set confirmed the planarity of the benzofuran ring system. researchgate.net Similar calculations for 7-methoxy-benzofuran-2-carboxylic acid using the B3LYP/6311+(d,p) basis set also established its optimized geometry. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, polarizability, and stability. jetir.org A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. researchgate.net For example, the calculated HOMO-LUMO gap for 7-methoxy-benzofuran-2-carboxylic acid was found to be 4.189 eV, indicating it is a relatively soft and reactive molecule. jetir.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In benzofuran-2-carboxylic acid, the most negative regions (red) are typically located around the carbonyl and hydroxyl oxygen atoms, identifying them as likely sites for electrophilic attack. The hydrogen atoms, in contrast, represent the most electropositive regions (blue). researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity and stability of the molecule. These parameters, as calculated for related benzofuran structures, provide a framework for understanding the reactivity of 5-Methoxy-1-benzofuran-2-carboxamide. researchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors for Benzofuran Derivatives

| Parameter | 1-benzofuran-2-carboxylic acid researchgate.net | 7-methoxy-benzofuran-2-carboxylic acid jetir.orgresearchgate.net | Definition |

|---|---|---|---|

| EHOMO (eV) | -6.367 | -5.996 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | -1.632 | -1.807 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | 4.735 | 4.189 | LUMO - HOMO; indicates chemical reactivity |

| Ionization Potential (I) (eV) | 6.367 | 5.996 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) (eV) | 1.632 | 1.807 | -ELUMO; energy released when an electron is added |

| Global Hardness (η) (eV) | 2.367 | 2.094 | (I-A)/2; measures resistance to change in electron distribution |

| Electrophilicity (ω) (eV) | 3.374 | 3.899 | μ²/2η; index of electrophilic power |

| Chemical Potential (μ) (eV) | -3.999 | -3.901 | -(I+A)/2; escaping tendency of electrons |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. africanjournalofbiomedicalresearch.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For 5-Methoxy-1-benzofuran-2-carboxamide, docking studies can predict its binding affinity and mode of interaction with various enzymes or receptors implicated in disease.

The general process involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose, which is evaluated using a scoring function. derpharmachemica.com These scoring functions estimate the binding free energy, with lower energy scores typically indicating more favorable binding. africanjournalofbiomedicalresearch.comresearchgate.net

Docking studies on various benzofuran-2-carboxamide (B1298429) derivatives have been reported, providing insights into their potential therapeutic applications. For example, a series of N-phenylbenzofuran-2-carboxamide derivatives were docked into the amyloid-beta (Aβ42) fibril structure to investigate their potential as modulators of Aβ42 aggregation in Alzheimer's disease. nih.govresearchgate.net The studies revealed that the orientation of the benzofuran ring within the binding pocket is crucial for activity, with specific hydrogen bonds and hydrophobic interactions stabilizing the complex. nih.gov

In another study, novel benzofuran-isoxazole hybrids were docked against the main protease of COVID-19, with docking scores ranging from -9.37 to -11.63 kcal/mol, indicating strong theoretical binding affinity. nih.gov Similarly, docking of 7-methoxy-substituted benzofuran derivatives against cancer-related protein kinases like Aurora A kinase (PDB: 3LAU) has been performed to predict their anticancer potential. derpharmachemica.com

Table 2: Example Molecular Docking Scores for Benzofuran Derivatives Against Various Protein Targets

| Compound Type | Protein Target (PDB ID) | Docking Score (kcal/mol) | Potential Application | Reference |

|---|---|---|---|---|

| Benzofuran-isoxazole hybrid | COVID-19 Main Protease (6LU7) | -9.37 to -11.63 | Antiviral | nih.gov |

| 7-Methoxy-2-aryl-benzofuran | Aurora A Kinase (3LAU) | -6.506 | Anticancer | derpharmachemica.com |

| Benzofuran-thiazole hybrid | Matrix Metalloproteinase-2 (1HOV) | Not specified, but showed good interaction | Anticancer | atmiyauni.ac.in |

| N-phenylbenzofuran-2-carboxamide | Aβ42 fibril (2BEG) | Not specified, ranked by CDOCKER energy | Anti-Alzheimer's | nih.gov |

| 5-Nitrobenzofuran derivative | Bacterial proteins | -6.9 to -10.4 | Antibacterial | africanjournalofbiomedicalresearch.comresearchgate.net |

The analysis of docking poses for 5-Methoxy-1-benzofuran-2-carboxamide would likely show the carboxamide group acting as a hydrogen bond donor and acceptor, while the methoxy (B1213986) group could also participate in hydrogen bonding. The benzofuran ring itself would be expected to form hydrophobic and π-π stacking interactions with aromatic residues in the protein's active site.

Pharmacophore Modeling in Drug Discovery of Benzofuran-2-carboxamides

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) responsible for a molecule's biological activity. researchgate.net A pharmacophore model serves as a 3D query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of new active compounds.

For the benzofuran-2-carboxamide class, pharmacophore models can be developed based on a set of known active molecules. A study on benzofuran-acetamide derivatives with anticonvulsant activity generated a pharmacophore model that included features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aliphatic group, and two aromatic rings. researchgate.net The distances between these features were precisely defined to map the requirements of the biological target.

Applying this concept to 5-Methoxy-1-benzofuran-2-carboxamide, a hypothetical pharmacophore model would likely consist of:

An Aromatic Ring (AR): The benzofuran core itself.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide group and the oxygen of the methoxy group.

A Hydrogen Bond Donor (HBD): The -NH group of the carboxamide.

A Hydrophobic Group (HY): The fused benzene (B151609) ring of the benzofuran system.

The presence of a hydrogen bond donor at specific positions has been noted as important for the interaction of some benzofuran derivatives with their targets. nih.gov The spatial arrangement of these features in 5-Methoxy-1-benzofuran-2-carboxamide would be critical for its binding affinity and selectivity towards a particular protein. Such models are valuable for virtual screening campaigns and for guiding the structural modification of the lead compound to optimize its activity. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For semi-flexible molecules like 5-Methoxy-1-benzofuran-2-carboxamide, understanding the preferred conformation is crucial as it dictates how the molecule interacts with its biological target.

Studies on related benzofuran derivatives have shown that the benzofuran ring system is generally planar. researchgate.net The main conformational flexibility arises from the rotation around the single bond connecting the C2 position of the benzofuran ring to the carboxamide group. Conformational analysis of p-methoxybenzoyl derivatives of benzofuran has indicated that the orientation of the carbonyl group relative to the heterocyclic ring is influenced by steric factors, often leading to a twisted, non-planar arrangement between the two ring systems to minimize steric hindrance. rsc.org For 5-Methoxy-1-benzofuran-2-carboxamide, the key dihedral angle would be between the plane of the benzofuran ring and the plane of the amide group. The presence of an intramolecular hydrogen bond between the amide proton and the furan (B31954) oxygen could potentially stabilize a planar conformation.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. Following a molecular docking study, MD simulations are frequently used to assess the stability of the predicted ligand-protein complex. By simulating the complex in a solvated environment, one can observe whether the ligand remains stably bound in the active site or if it dissociates, providing a more rigorous validation of the docking results. nih.gov MD simulations can also reveal important conformational changes in the protein upon ligand binding and highlight key residues that are critical for the interaction. nih.gov While specific MD simulation studies on 5-Methoxy-1-benzofuran-2-carboxamide are not widely published, this technique represents a standard and vital step in the computational evaluation of its potential as a bioactive agent.

Pre Clinical in Vitro Biological Activities of 5 Methoxy 1 Benzofuran 2 Carboxamide Derivatives

Neuroprotective and Antioxidant Activities of Benzofuran-2-carboxamide (B1298429) Derivatives

The neuroprotective and antioxidant properties of benzofuran-2-carboxamide derivatives have been a subject of considerable research. These compounds have shown promise in mitigating neuronal damage and oxidative stress, which are key pathological features of various neurodegenerative diseases.

Excitotoxicity, a process involving the overactivation of N-methyl-D-aspartate (NMDA) receptors, leads to neuronal cell death and is implicated in conditions like stroke and traumatic brain injury. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their ability to protect against NMDA-induced excitotoxicity in primary cultured rat cortical cells.

In these studies, treatment with NMDA resulted in a significant reduction in neuronal viability. However, the presence of certain benzofuran-2-carboxamide derivatives conferred considerable protection. Among eighteen synthesized derivatives, nine compounds demonstrated substantial protective activity at a concentration of 100 μM. Notably, compound 1f , which features a -CH3 substitution at the R2 position, displayed the most potent neuroprotective effect, comparable to the well-known NMDA antagonist, memantine, at a 30 μM concentration. Another derivative, compound 1j (with an -OH substitution at the R3 position), also exhibited significant anti-excitotoxic effects. These findings suggest that specific substitutions on the benzofuran (B130515) ring are crucial for their neuroprotective action against excitotoxic damage.

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cell structures, including lipids, proteins, and DNA. The antioxidant capabilities of benzofuran-2-carboxamide derivatives have been linked to their ability to scavenge these harmful free radicals.

Several studies have highlighted the ROS scavenging properties of these compounds. For instance, the neuroprotective effects of some benzofuran derivatives are attributed to their ability to prevent the formation of free radicals or to chemically interfere with them once formed. In one study, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were tested for their ability to inhibit NMDA-induced ROS generation. Co-treatment with these derivatives led to a significant reduction in ROS levels, with compound 1j showing the most potent inhibitory activity. This compound was also found to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, a common method for assessing antioxidant activity. The ability of these compounds to neutralize ROS is a key mechanism underlying their neuroprotective effects.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and is a hallmark of oxidative stress. Benzofuran-2-carboxamide derivatives have demonstrated the ability to inhibit this destructive process.

Anticancer and Antiproliferative Potency of Benzofuran-2-carboxamide Scaffolds

The benzofuran-2-carboxamide scaffold has also been extensively explored for its anticancer potential. Derivatives have shown significant in vitro cytotoxicity against a variety of cancer cell lines and have been found to modulate key oncogenic pathways.

Numerous studies have reported the antiproliferative effects of benzofuran-2-carboxamide derivatives against a panel of human cancer cell lines. For instance, novel heterocyclic derivatives of benzofuran-2-carboxamides have been synthesized and evaluated, with some compounds exerting concentration-dependent antiproliferative effects at micromolar concentrations.

One study highlighted a 2-imidazolynyl substituted compound, 6f , which showed selectivity for the SK-BR-3 breast cancer cell line. Another compound, a 2-N-acetamidopyridyl substituted derivative 3h , and a 2-imidazolynyl substituted amide 3i , demonstrated selective effects on the SW620 colon cancer cell line. Furthermore, halogenated derivatives of benzofuran have been shown to possess enhanced anticancer activity. For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7 ) was most active against A549 lung cancer cells, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8 ) showed significant activity against both A549 and HepG2 liver cancer cells. The mechanism of cell death induced by these compounds often involves the induction of apoptosis.

Table 1: In Vitro Cytotoxicity of Selected Benzofuran-2-carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 7 | A549 (Lung) | Not specified, but most promising activity |

| Compound 8 | A549 (Lung) | Not specified, but significant activity |

| HepG2 (Liver) | Not specified, but significant activity | |

| Compound 4a | T-47D (Breast) | Growth Percentage: 5.71% |

| UO-31 (Renal) | Growth Percentage: 15.65% |

Data compiled from multiple sources. Note: Some studies reported activity in terms of growth percentage rather than IC50.

The anticancer activity of benzofuran-2-carboxamide derivatives is often linked to their ability to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation.

KAT6A/B Inhibition: Lysine acetyltransferases KAT6A and KAT6B are frequently amplified in various cancers, including breast cancer, and play a key role in chromatin regulation. An acylsulfonamide-benzofuran series has been identified as a novel structural class for KAT6A/B inhibition. Compound 11 from this series was found to be the most potent, with a 24 nM in vitro activity for KAT6A. The 6-methoxy group of the benzofuran ring was identified as an important interaction point within the binding pocket of KAT6A.

PI3K/VEGFR2 Inhibition: The PI3K and VEGFR-2 signaling pathways are critical for tumor growth, angiogenesis, and metastasis. A series of benzofuran derivatives were designed as dual inhibitors of PI3K and VEGFR-2. Compound 8 from this series demonstrated the highest activity against HePG2 and PC3 cell lines and inhibited PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively.

HIF-1 Pathway: The hypoxia-inducible factor-1 (HIF-1) pathway plays a crucial role in the survival and progression of p53-independent malignant cancers. Benzofuran derivatives have been optimized as inhibitors of the HIF-1 pathway. The most potent derivative, 8d , was found to inhibit the proliferation of both p53-null and p53-mutated cells by targeting this pathway.

Antimicrobial Activity of Benzofuran-2-carboxamide Compounds

Benzofuran derivatives have been widely investigated for their potential as antimicrobial agents. nih.govmedcraveonline.com The incorporation of a carboxamide functional group at the C-2 position has been a key strategy in the development of novel compounds with antibacterial and antifungal efficacy.

Various derivatives of benzofuran-2-carboxamide have demonstrated notable activity against a spectrum of bacterial pathogens. For instance, a series of newly synthesized 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were evaluated for their in vitro antimicrobial properties. researchgate.net Similarly, studies on other benzofuran derivatives have shown that substitutions at different positions on the benzofuran ring significantly influence their antibacterial potency and specificity. Compounds with a hydroxyl group at the C-6 position have shown excellent activity against multiple bacterial strains. nih.gov

One study highlighted that certain synthetic aurone derivatives, which share a benzofuranone core, exhibited high antibacterial activity, particularly against Gram-positive bacteria. ijper.org Another investigation into 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl)hydrazine derivatives, which are structurally related to the benzofuran carboxamide scaffold, showed that specific compounds had potent activity against Enterococcus faecalis. cuestionesdefisioterapia.com Research on aza-benzofuran compounds also revealed moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively. mdpi.com

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran derivative (Compound 1) | Escherichia coli | 25 µg/mL | mdpi.com |

| Aza-benzofuran derivative (Compound 1) | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Benzofuran derivatives (M5a, M5g) | Enterococcus faecalis | Potent at 50 µg/mL | cuestionesdefisioterapia.com |

The antifungal potential of benzofuran-2-carboxamide derivatives has also been a subject of research. Benzofuran-5-ol derivatives have been identified as potent antifungal agents against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.govnih.gov The antifungal activity of these compounds is often linked to their ability to inhibit fungal-specific enzymes, such as N-myristoyltransferase. researchgate.net

In one study, newly synthesized benzofuran derivatives were tested against Candida albicans, and some compounds showed significant activity at a concentration of 25µg/ml. cuestionesdefisioterapia.com Other research has indicated that certain halogenated derivatives of benzofuran-3-carboxylic acids exhibit activity against C. albicans. researchgate.net Furthermore, oxa-benzofuran compounds have demonstrated notable antifungal effects against plant-pathogenic fungi like Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. mdpi.com The synergistic effect of some benzoxazepine derivatives, which are structurally related, with standard antifungal drugs has also been noted, suggesting a potential to combat drug-resistant fungal infections. nih.gov

| Compound Type | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Benzofuran derivatives (M5i, M5k, M5l) | Candida albicans | Significant at 25 µg/mL | cuestionesdefisioterapia.com |

| Oxa-benzofuran derivative (Compound 6) | Penicillium italicum | 12.5 µg/mL | mdpi.com |

| Oxa-benzofuran derivative (Compound 6) | Colletotrichum musae | 12.5–25 µg/mL | mdpi.com |

| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 μg/mL | nih.gov |

Modulation of Amyloid Beta (Aβ42) Aggregation by N-Phenylbenzofuran-2-carboxamide Derivatives

The aggregation of the amyloid-beta (Aβ42) peptide is a central event in the pathogenesis of Alzheimer's disease. Certain N-phenylbenzofuran-2-carboxamide derivatives have been identified as modulators of this process, capable of either inhibiting or accelerating the formation of Aβ42 fibrils.

Research has shown that the substitution pattern on the N-phenyl ring of benzofuran-2-carboxamide derivatives plays a critical role in their effect on Aβ42 aggregation. nih.gov Derivatives featuring a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.netnih.gov For example, one such compound achieved a maximum inhibition of 54%. researchgate.netnih.gov

Conversely, the incorporation of a 4-methoxyphenyl ring led to a significant acceleration of Aβ42 fibrillogenesis. researchgate.netnih.gov One derivative with this moiety increased Aβ42 fibrillogenesis by 2.7-fold at a 25 μM concentration. researchgate.netnih.gov Another study on N-phenylbenzofuran-2-carboxamide (referred to as compound 7a) confirmed its ability to promote and accelerate Aβ42 aggregation, showing a 1.5- to 4.7-fold increase in fibril formation across a concentration range of 1 to 25 μM. nih.govacs.org Electron microscopy studies corroborated these findings, visualizing the formation of long, elongated fibril structures in the presence of these accelerator compounds. nih.govacs.org This dual activity highlights the potential of these molecules as chemical tools to study the mechanisms of amyloid aggregation. nih.gov

| Compound Substituent | Effect on Aβ42 Aggregation | Key Finding | Reference |

|---|---|---|---|

| Methoxyphenol | Inhibition | Up to 54% inhibition of aggregation. | researchgate.netnih.gov |

| 4-Methoxyphenyl | Acceleration | 2.7-fold increase in fibrillogenesis at 25 µM. | researchgate.netnih.gov |

| N-phenyl (unsubstituted) | Acceleration | 1.5- to 4.7-fold increase in fibrillogenesis (1-25 µM). | nih.govacs.org |

Interestingly, compounds that accelerate Aβ42 aggregation into stable fibrils may offer a neuroprotective effect by reducing the concentration of toxic, soluble oligomeric species. Studies have shown that while promoting fibril formation, certain N-phenylbenzofuran-2-carboxamide derivatives can mitigate Aβ42-induced neurotoxicity. nih.govacs.org

In experiments using HT22 hippocampal neuronal cells, treatment with Aβ42 alone resulted in a significant drop in cell viability to approximately 20%. nih.gov However, when co-treated with specific N-phenylbenzofuran-2-carboxamide derivatives that promote aggregation, cell viability was strikingly preserved at around 74%. nih.gov These findings suggest that altering the misfolding pathway of Aβ42 to favor the formation of non-toxic aggregates is a viable therapeutic strategy. nih.govacs.org Related benzo[b]thiophene-2-carboxamide derivatives also provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. researchgate.netnih.gov

Other Investigated In Vitro Biological Activities of Benzofuran-2-carboxamide Derivatives

Beyond their antimicrobial and amyloid-modulating effects, benzofuran-2-carboxamide derivatives have been evaluated for a variety of other in vitro biological activities.

Anti-inflammatory Activity: A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were assessed for their in vitro anti-inflammatory capabilities. researchgate.net Additionally, certain aza-benzofuran compounds demonstrated anti-inflammatory effects by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated mouse macrophages, with IC50 values of 17.3 and 16.5 μM. mdpi.com

Antioxidant Activity: The antioxidant potential of these compounds has been explored through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. researchgate.net Some 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives exhibited moderate antioxidant activity, with one compound showing a 62% inhibition of lipid peroxidation and a 23.5% inhibition of DPPH radical formation at 100 μM. nih.gov

Anticancer Activity: The benzofuran scaffold is recognized for its anticancer properties. nih.gov Specific 5-chlorobenzofuran-2-carboxamides were developed as apoptotic anticancer derivatives and tested for their antiproliferative activity against human mammary gland epithelial cell lines. nih.gov

Kinase Inhibition: Inspired by the natural product cercosporamide, a dibenzofuran carboxamide, synthetic benzofuran derivatives have been investigated as kinase inhibitors. nih.gov Kinases are crucial in cell signaling, and their inhibition is a key strategy in cancer therapy. Dibenzofuran-4-carboxamide derivatives have been screened against Pim-1 and Pim-2 kinases, which are implicated in cancer progression. nih.gov

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| 5-Methoxy-1-benzofuran-2-carboxamide |

| 3-(glycinamido)-benzofuran-2-carboxamide |

| 3-(β-alanamido)-benzofuran-2-carboxamide |

| N-Phenylbenzofuran-2-carboxamide |

| N-(methoxyphenyl)benzofuran-2-carboxamide |

| N-(4-methoxyphenyl)benzofuran-2-carboxamide |

| 7-chlorobenzofuran-3-yl hydrazine derivatives |

| 5-nitrobenzofuran-3-yl)hydrazine derivatives |

| Aza-benzofuran derivatives |

| Oxa-benzofuran derivatives |

| Benzofuran-5-ol derivatives |

| Halogenated derivatives of benzofuran-3-carboxylic acids |

| Benzo[b]thiophene-2-carboxamide derivatives |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide |

| 5-chlorobenzofuran-2-carboxamides |

| Dibenzofuran-4-carboxamide derivatives |

| Cercosporamide |

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Consequently, the inhibition of NF-κB is a promising strategy for the development of novel anti-inflammatory drugs. Several studies have investigated the anti-inflammatory potential of 5-Methoxy-1-benzofuran-2-carboxamide derivatives by evaluating their ability to modulate inflammatory pathways.

Research has shown that certain heterocyclic/benzofuran hybrids can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. For instance, compound 5d , a piperazine/benzofuran hybrid, demonstrated a potent inhibitory effect on NO generation in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells with a half-maximal inhibitory concentration (IC50) of 52.23 ± 0.97 μM. nih.gov Further investigation into the mechanism of action revealed that this compound effectively suppresses the NF-κB and MAPK signaling pathways. nih.gov Specifically, it was observed to inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner. This inhibition leads to a downstream reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Similarly, a series of new methoxy (B1213986) derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans were synthesized and evaluated for their anti-inflammatory effects in U937 cells. These compounds demonstrated a significant capacity to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and NO following activation by LPS. nih.govcnr.it The ability of these derivatives to modulate multiple inflammatory mediators highlights their potential as lead compounds for the development of new anti-inflammatory agents.

Table 1: In Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound | Cell Line | Assay | Target | Activity |

|---|---|---|---|---|

| 5d (piperazine/benzofuran hybrid) | RAW 264.7 | NO production | NF-κB, MAPK | IC50 = 52.23 ± 0.97 μM nih.gov |

| Methoxy-substituted trans-2,3-diaryl-2,3-dihydrobenzofurans | U937 | NF-κB inhibition, ROS and NO reduction | NF-κB pathway | Significant inhibition nih.govcnr.it |

Antidepressant and Anxiolytic Potential

The therapeutic effects of many antidepressant and anxiolytic drugs are mediated through their interaction with neurotransmitter systems in the brain, particularly the serotonergic and GABAergic systems. The serotonin transporter (SERT) and various serotonin receptor subtypes, such as 5-HT1A, are key targets for antidepressant medications. Similarly, the gamma-aminobutyric acid type A (GABAA) receptor is the primary target for anxiolytic drugs like benzodiazepines.

Several benzofuran derivatives have been investigated for their affinity to the serotonin transporter and 5-HT1A receptors, suggesting their potential as antidepressant agents. nih.govresearchgate.net The dual targeting of both SERT and 5-HT1A receptors is a well-established strategy for enhancing antidepressant efficacy. Studies on 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) have explored its affinity for serotonin receptors, indicating the potential of the 5-methoxy-benzofuran scaffold in designing ligands for these targets. dea.gov

Furthermore, the anxiolytic-like effects of compounds containing a 5-methoxy group have been linked to their interaction with the GABAergic and serotonergic systems. For instance, 5-methoxyflavone has been shown to exhibit anxiolytic-like activity through its interaction with both GABAA and 5-HT1A receptors. While not a direct derivative of 5-Methoxy-1-benzofuran-2-carboxamide, this finding supports the potential for the 5-methoxy moiety to contribute to anxiolytic effects through these pathways. The modulation of GABAA receptors is a key mechanism for anxiolysis, and compounds that act as positive allosteric modulators of this receptor can enhance GABAergic inhibition in the central nervous system, leading to a calming effect. mdpi.comresearchgate.net

Table 2: Potential Mechanisms for Antidepressant and Anxiolytic Activity of 5-Methoxy-1-benzofuran-2-carboxamide Derivatives

| Potential Target | Mechanism of Action | Relevance to Activity |

|---|---|---|

| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake | Antidepressant |

| 5-HT1A Receptor | Agonism or partial agonism | Antidepressant, Anxiolytic |

| GABAA Receptor | Positive allosteric modulation | Anxiolytic |

Antiviral and Antitubercular Investigations

The emergence of drug-resistant strains of bacteria and viruses necessitates the continuous search for novel antimicrobial agents. Benzofuran derivatives have been explored for their potential activity against a range of pathogens, including Mycobacterium tuberculosis and various viruses.

In the context of antitubercular activity, several studies have highlighted the potential of benzofuran-containing molecules. For example, a series of benzofuran-isatin hybrids demonstrated excellent in vitro activity against multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 16 μg/mL. nih.gov One particular hybrid, 7e , was found to be highly active with MIC values of 0.125 and 0.25 μg/mL against two different MDR-MTB strains, showing low cytotoxicity towards Chinese Hamster Ovary (CHO) cells. nih.gov While these are not direct derivatives of 5-Methoxy-1-benzofuran-2-carboxamide, they underscore the potential of the benzofuran scaffold in the development of new antitubercular drugs. Other studies have also reported on 2,5-disubstituted-1,3,4-oxadiazole derivatives, with some compounds showing activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org

In the realm of antiviral research, benzofuran derivatives have been identified as a novel chemical scaffold for the development of broad-spectrum antivirals. A recent study identified new benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.gov Several of these compounds were able to induce the transcription of interferon-β and inhibit the replication of human coronavirus 229E and SARS-CoV-2 at micromolar and nanomolar concentrations, respectively. nih.gov The antiviral activity was shown to be dependent on the induction of the interferon response. nih.gov Although specific 5-Methoxy-1-benzofuran-2-carboxamide derivatives were not detailed in this study, it points to a promising avenue for the development of host-targeting antiviral agents based on the benzofuran core.

Table 3: In Vitro Antitubercular and Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Target Organism/Virus | Assay | Activity |

|---|---|---|---|

| Benzofuran-isatin hybrid 7e | Multi-drug resistant Mycobacterium tuberculosis | MIC | 0.125 and 0.25 μg/mL nih.gov |

| Benzofuran derivatives | Human coronavirus 229E | EC50 | μM range nih.gov |

| Benzofuran derivatives | SARS-CoV-2 | EC50 | nM range nih.gov |

Structure Activity Relationship Sar Studies of 5 Methoxy 1 Benzofuran 2 Carboxamide and Analogues

Influence of Methoxy (B1213986) Group Position and Substitutions on Biological Activity

The position of the methoxy group on the benzofuran (B130515) ring is a critical determinant of biological activity. Studies have shown that the placement of this group significantly impacts the potency of the compounds. For instance, research on the antiproliferative activity of benzofuran derivatives indicated that a methoxy group at the C-6 position resulted in the highest inhibitory activity, whereas a methoxy group at the C-4 position led to the least activity. nih.gov In another series of benzofuran-indole hybrids designed as EGFR inhibitors, methoxy groups at both the C-5 and C-6 positions were found to be crucial, forming hydrogen bond interactions with the kinase hinge residue Met793.

The presence of a methoxy group, in general, has been shown to improve the potency of certain benzofuran-based inhibitors. researchgate.net However, the specific substitution pattern is key. For example, replacing a methoxyphenol moiety with a 3,4-dimethoxyphenyl substituent on a related series was detrimental to the compound's anti-aggregation properties. Furthermore, the presence of a methoxy group alongside a bromine atom in one derivative was shown to influence its pro-oxidative and proapoptotic properties.

Role of Substituents at the Carboxamide Nitrogen

The substituent attached to the carboxamide nitrogen atom (N-substituent) plays a pivotal role in defining the compound's biological profile and physicochemical properties. The SAR for this position reveals that a wide range of groups, from simple alkyl chains to complex cyclic systems, can be accommodated, each imparting distinct characteristics.

For example, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. nih.gov This activity could be further improved by a morpholinyl substitution on the para position of the N-phenethyl ring. nih.gov In other studies, incorporating hydrophilic groups like N-(1-methylpiperidin-4-yl) at the carboxamide position improved the compound's physicochemical properties. nih.gov Similarly, derivatives with an N-[2-(dimethylamino)ethyl] substituent have been synthesized and evaluated for their ability to inhibit the hypoxia-inducible factor (HIF-1) pathway. nih.gov

The nature of the substituent on an N-phenyl ring can even determine the mechanism of action. In a series of N-(substitutedphenyl)benzofuran-2-carboxamides, the type and position of substituents on the phenyl ring dictated whether the compounds would inhibit or promote the aggregation of amyloid-beta 42 (Aβ42). Specifically, a methoxyphenol substituent conferred inhibitory properties.

Impact of Substitutions on the Benzofuran Ring System (e.g., C-2, C-3, C-5, C-6, C-7)

Substitutions at various positions on the core benzofuran ring system profoundly influence the biological activity. The C-2 position is of primary importance as it is the attachment point for the carboxamide group, but modifications at other positions are also critical for tuning the molecule's properties.

SAR studies have revealed that substitutions at the C-3 and C-6 positions can greatly affect antibacterial activity and strain specificity. rsc.org A hydroxyl group at the C-6 position, for example, conferred excellent antibacterial activity. rsc.org A methyl group at the C-3 position has also been associated with potent antiproliferative activity. nih.gov The introduction of a hydroxyl group at C-7, in conjunction with a C-2 substituent, was found to improve anticancer activity by adding a hydrogen bond donor to the pharmacophore's interactions. nih.gov The development of modular synthetic strategies has enabled the installation of a diverse range of aryl and heteroaryl substituents at the C-3 position, allowing for extensive exploration of the SAR at this site. mdpi.com

Effects of Halogenation on Activity

The introduction of halogen atoms—such as chlorine, bromine, or fluorine—to the benzofuran scaffold is a well-established strategy for enhancing anticancer activity. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Several studies have highlighted that placing a halogen atom at the para-position of an N-phenyl ring attached to the carboxamide is particularly beneficial. nih.gov In other cases, halogenation directly on the benzofuran ring system has proven effective. For instance, adding a fluorine atom at the C-4 position of a 2-benzofuranyl group led to a twofold increase in potency. nih.gov Furthermore, attaching a bromine atom to a methyl group at the C-3 position resulted in a compound with remarkable and selective cytotoxic activity against leukemia cell lines. nih.gov However, the effect can be series-dependent, as one study noted that direct substitution of a halogen onto the benzene (B151609) or furan (B31954) ring did not appear to increase cytotoxicity in their specific set of compounds. nih.gov The mechanism of halogenation often proceeds through the formation of an adduct with the halogen, which then decomposes to yield the ring-halogenated product. rsc.org

Significance of Heterocyclic Substituents at C-2

Attaching heterocyclic rings to the C-2 position of the benzofuran core is a key strategy for modifying biological activity. nih.gov Early SAR studies identified heterocyclic substitutions at C-2 as being crucial for the cytotoxic activity of these compounds. nih.gov For example, benzofuran derivatives containing a 5-methylfuran-2-yl or a pyridyl group at the C-2 position have demonstrated good antibacterial and antifungal activities, respectively. rsc.org In a notable study, a series of new benzofuran derivatives bearing different heterocyclic substituents linked to the C-2 position were synthesized and evaluated as potential antitumor agents, with all tested compounds showing greater potency than the standard 5-fluorouracil. researchgate.net

Importance of the C-2 Ester Group in Related Benzofuran Derivatives

While the focus is on carboxamides, the closely related C-2 ester derivatives also provide valuable SAR insights. The ester group at the C-2 position has been identified as a key site for the cytotoxic activity of benzofuran compounds. nih.gov This highlights the general importance of an oxidized functional group at this position for biological activity. The C-2 ester serves as a crucial synthetic handle for the creation of carboxamides and other derivatives. For instance, the drug Vilazodone is prepared from an ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate intermediate, underscoring the industrial and medicinal relevance of this class of compounds.

Stereochemical Considerations and Pharmacophore Features

The three-dimensional arrangement of atoms (stereochemistry) and the specific spatial distribution of electronic features (pharmacophore) are fundamental to a molecule's interaction with its biological target. nih.gov For benzofuran-2-carboxamide (B1298429) analogues, the relative orientation of the different parts of the molecule is critical for activity.

Molecular docking studies have provided clear pharmacophoric models. For one EGFR inhibitor, key features included hydrogen bonds from C-5 and C-6 methoxy groups, hydrophobic interactions involving the benzofuran core, and a π-π stacking interaction with a phenyl group. In another example, the orientation of the benzofuran bicyclic ring was found to be a major factor in determining whether a compound would inhibit or accelerate protein aggregation. researchgate.net

X-ray crystallography has confirmed the importance of conformation, showing that the mutual arrangement of the planes of the benzofuran system and an attached N-pyridyl ring directly influences analgesic and anti-inflammatory activity. nih.gov For antimalarial activity, the (R)-enantiomer of one N2-acyl tetrahydro-β-carboline derivative was shown to be pharmacologically superior, and the presence of a 5"-substituent on the benzofuran portion was deemed sterically important for target engagement. nih.gov

Interactive Data Tables of Biological Activity

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

A collection of inhibitory concentrations (IC50/GI50) for various benzofuran analogues against different cancer cell lines and protein targets.

| Compound | Target / Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Compound 1 | K562 (Leukemia) | 5 µM | nih.gov |

| HL60 (Leukemia) | 0.1 µM | nih.gov | |

| Compound 3f | HEPG2 (Liver) | 12.4 µg/mL | researchgate.net |

| Compound 4 | HCT116 (Colon) | 0.82 µM | nih.gov |

| 32 | HUVEC Proliferation | Good inhibitory activity | researchgate.net |

Table 2: Antimalarial Activity of Benzofuran-2-carboxamides

EC50 values demonstrating the in vitro efficacy of enantiopure benzofuran derivatives against Plasmodium falciparum.

| Compound | Strain | Activity (EC₅₀) | Reference |

|---|---|---|---|

| (R)-3b | Dd2 | 138–155 nM | nih.gov |

| (R)-4b | Dd2 | 138–155 nM | nih.gov |

| (R)-3l | Dd2 | 1250–2500 nM | nih.gov |

| (R)-4l | Dd2 | 1254 ± 105 nM | nih.gov |

| (R)-3m | Dd2 | 796 ± 23 nM | nih.gov |

Research Gaps and Future Perspectives in 5 Methoxy 1 Benzofuran 2 Carboxamide Compound Research

Exploration of Novel Synthetic Pathways for Diversification

The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods such as acid-catalyzed cyclizations and Heck-type cyclizations. mdpi.com More recent approaches have utilized palladium-catalyzed reactions, including Sonogashira coupling followed by cyclization, to construct the benzofuran core. divyarasayan.orgnih.gov A particularly modular strategy for creating diverse C3-substituted benzofuran-2-carboxamides involves a three-step process: 8-aminoquinoline (B160924) (8-AQ) installation, C-H arylation, and subsequent transamidation. mdpi.com

While these methods are effective, there is a continuous need for novel synthetic methodologies that offer greater efficiency, broader substrate scope, and access to a wider array of structural analogs of 5-Methoxy-1-benzofuran-2-carboxamide. mdpi.com Future research should focus on developing innovative catalytic systems, potentially utilizing earth-abundant metals or visible-light-mediated catalysis, to streamline the synthesis and enable the introduction of diverse functional groups at various positions of the benzofuran scaffold. nih.gov For instance, a scandium-triflate-catalyzed [4+1] cycloaddition has been reported for the synthesis of amino-substituted benzofurans, highlighting the potential of novel catalytic approaches. nih.gov The development of one-pot or tandem reactions that combine multiple synthetic steps would also be highly valuable for accelerating the discovery of new derivatives with enhanced therapeutic properties.

Identification of Additional Molecular Targets and Mechanisms

Derivatives of benzofuran-2-carboxamide (B1298429) have demonstrated a range of biological activities, hinting at the potential for 5-Methoxy-1-benzofuran-2-carboxamide to interact with various molecular targets. For example, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in cancer progression. nih.gov Specifically, a derivative, 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide, has shown promise as a selective inhibitor of the HIF-1 pathway. nih.gov

Furthermore, other benzofuran derivatives have been identified as inhibitors of the AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade in cancer. nih.gov The compound 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine exhibited cytotoxic activity against a head and neck cancer cell line. nih.gov The neuroprotective effects of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives suggest potential interactions with targets involved in excitotoxicity and oxidative stress. nih.gov

A significant research gap exists in the specific molecular targets of 5-Methoxy-1-benzofuran-2-carboxamide. Future investigations should employ a combination of computational modeling and experimental approaches, such as affinity chromatography and proteomic profiling, to identify its direct binding partners. Elucidating the precise mechanisms of action will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogs.

Advanced In Vitro Biological Profiling and Translational Research Avenues

The biological activities of benzofuran-2-carboxamide derivatives have been explored in various contexts, including anticancer and neuroprotective applications. nih.govnih.gov For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. nih.gov

| Compound | Substitution (R) | Neuroprotection vs. NMDA (100 µM) |

| 1a | H | + |

| 1c | 2-Cl | + |

| 1f | 2-CH3 | +++ |

| 1i | 3-F | + |

| 1j | 3-OH | ++ |

| 1l | 4-Cl | + |

| 1p | 3,4-diCl | + |

| 1q | 3,5-diCl | + |

| 1r | 2,4,6-triCl | + |

| (+ slight, ++ moderate, +++ marked protection) |

Among these, the compound with a methyl substitution at the R2 position (1f ) showed the most potent neuroprotective action. nih.gov Additionally, the derivative with a hydroxyl group at the R3 position (1j ) exhibited both anti-excitotoxic effects and antioxidant properties, including the ability to scavenge DPPH radicals and inhibit lipid peroxidation. nih.gov

| Compound | % Inhibition of LPO (100 µM) | % Inhibition of DPPH radical (100 µM) |

| 1j | 62 | 23.5 |

Future research on 5-Methoxy-1-benzofuran-2-carboxamide should involve comprehensive in vitro biological profiling across a wide range of cell lines and disease models. This should include assays to evaluate its activity against various cancer types, neurodegenerative disorders, and inflammatory conditions. High-throughput screening and advanced cellular imaging techniques can provide valuable data on its dose-dependent effects and cellular mechanisms. Furthermore, translational research avenues should be explored by testing promising derivatives in preclinical animal models to assess their efficacy and pharmacokinetic properties, bridging the gap between laboratory findings and potential clinical applications.

Development of Targeted Prodrug Strategies for Benzofuran-2-carboxamides

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of drug candidates. slideshare.net This approach involves the chemical modification of an active drug to form an inactive derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical cleavage. slideshare.net Prodrugs can be designed to improve solubility, increase metabolic stability, enhance permeability across biological membranes, and achieve targeted drug delivery. slideshare.netresearchgate.net

For benzofuran-2-carboxamides, including the 5-methoxy derivative, the development of targeted prodrugs represents a significant future perspective. For instance, a prodrug could be designed to be activated by specific enzymes that are overexpressed in tumor tissues, thereby concentrating the active compound at the site of action and reducing systemic toxicity. Another approach could involve the use of carriers, such as peptides or antibodies, to deliver the benzofuran-2-carboxamide to specific cell types. slideshare.net

Mutual prodrugs, where the benzofuran-2-carboxamide is linked to another active pharmacological agent, could also be explored to achieve synergistic therapeutic effects. slideshare.net The design and synthesis of novel prodrugs of 5-Methoxy-1-benzofuran-2-carboxamide, followed by rigorous evaluation of their activation kinetics and therapeutic efficacy, could significantly enhance the clinical potential of this class of compounds.

Q & A

Q. What are the standard synthetic routes for 5-Methoxy-1-benzofuran-2-carboxamide?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzofuran cores are functionalized via methoxy group introduction using methylating agents like iodomethane under basic conditions. Carboxamide formation may employ coupling agents (e.g., EDC/HOBt) to react carboxylic acid precursors with amines. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. How is 5-Methoxy-1-benzofuran-2-carboxamide characterized structurally?

Key techniques include:

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N/Ar) at –20°C. Avoid moisture and light, as methoxy and carboxamide groups may hydrolyze under acidic/basic conditions. Stability tests (HPLC, TLC) should monitor degradation over time .

Advanced Research Questions

Q. What mechanistic insights explain reactivity in 5-Methoxy-1-benzofuran-2-carboxamide derivatives?

The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the 4-position of the benzofuran ring. Carboxamide participation in hydrogen bonding influences solubility and reactivity. Computational studies (DFT) can model transition states for reactions like oxidation or nucleophilic substitution .